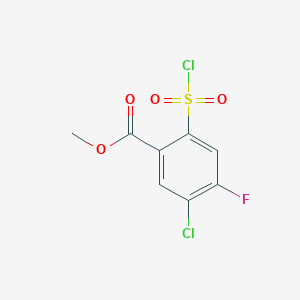

Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-5(9)6(11)3-7(4)16(10,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYNMDCTBGQKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1S(=O)(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate typically involves the chlorosulfonation of methyl 5-chloro-2-fluorobenzoate . The reaction is carried out by treating the starting material with chlorosulfonic acid under controlled conditions. The reaction mixture is then quenched, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then subjected to rigorous quality control measures before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions include various substituted benzoates, reduced benzoates, and sulfonic acid derivatives .

Scientific Research Applications

Chemistry

Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. The reactive chloro and chlorosulfonyl groups can form covalent bonds with nucleophilic residues in proteins, facilitating the investigation of biochemical pathways and mechanisms.

Medicine

This compound is a precursor for developing pharmaceutical agents. Its structure allows for modifications that can lead to new therapeutic compounds targeting various diseases, particularly in oncology and infectious diseases.

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.35 ± 0.04 |

| Caco-2 | 0.54 ± 0.04 |

| AGS | >50 |

| PANC-1 | >50 |

| SMMC-7721 | 22.92 ± 2.16 |

| HIEC | >50 |

The compound exhibits potent antiproliferative activity, particularly against colorectal cancer cell lines HCT116 and Caco-2, suggesting its potential as an anticancer agent. The mechanism appears to involve cell cycle arrest at the G2/M phase and apoptosis through modulation of key signaling pathways like PI3K/AKT/mTOR.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate involves its interaction with specific molecular targets. The chloro and chlorosulfonyl groups are reactive sites that can form covalent bonds with nucleophilic residues in proteins or other biomolecules . This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical properties of methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate with three analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₈H₅Cl₂FO₄S | 287.1 | Cl (5), F (4), –SO₂Cl (2), –COOCH₃ (1) | Chlorosulfonyl, ester |

| Methyl 4-chloro-2-fluorobenzoate | C₈H₆ClFO₂ | 188.58 | Cl (4), F (2), –COOCH₃ (1) | Halogens, ester |

| Methyl 2-chloro-4-cyano-5-fluorobenzoate | C₉H₅ClFNO₂ | 213.60 | Cl (2), CN (4), F (5), –COOCH₃ (1) | Cyano, halogens, ester |

| Metsulfuron-methyl (herbicide) | C₁₄H₁₅N₅O₆S | 381.36 | Triazine, sulfonylurea, –COOCH₃ | Sulfonylurea, triazine, ester |

Key Observations :

- Chlorosulfonyl Group : Unique to the main compound, this group enhances reactivity, making it susceptible to nucleophilic substitution (e.g., in agrochemical synthesis) .

- Molecular Weight : The main compound’s higher molecular weight (287.1 vs. 188.58–381.36) reflects the chlorosulfonyl group’s contribution.

- Functional Diversity : Analogs like metsulfuron-methyl incorporate triazine and sulfonylurea groups, broadening herbicidal activity .

Reactivity and Stability

- Hydrolysis Sensitivity : The chlorosulfonyl group in the main compound is prone to hydrolysis under moist conditions, forming sulfonic acids. In contrast, Methyl 4-chloro-2-fluorobenzoate lacks this group, exhibiting greater stability in aqueous environments .

- Synthetic Utility: The chlorosulfonyl group allows facile derivatization (e.g., forming sulfonamides), whereas cyano or simple halogen substituents (e.g., in Methyl 2-chloro-4-cyano-5-fluorobenzoate) enable electrophilic aromatic substitution or nitrile-based reactions .

Analytical Characterization

- NMR and FTIR : The chlorosulfonyl group in the main compound would show distinct ¹H NMR deshielding (~δ 8.5–9.0 ppm for aromatic protons) and strong S=O stretching in FTIR (~1360–1180 cm⁻¹) . Simpler analogs like Methyl 4-chloro-2-fluorobenzoate exhibit less complex spectra due to fewer electronegative groups .

- HPLC : As demonstrated for methyl shikimate (), reverse-phase HPLC can resolve esters based on polarity differences, with retention times influenced by substituents (e.g., chlorosulfonyl increases polarity) .

Biological Activity

Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate (CAS No. 1154149-29-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article compiles and analyzes available data regarding its biological activity, synthesis, and implications in various therapeutic areas.

- Molecular Formula : C₈H₅Cl₂F O₄S

- Molecular Weight : 287.09 g/mol

- CAS Number : 1154149-29-7

Synthesis Overview

The synthesis of this compound typically involves the chlorosulfonation of methyl 4-fluorobenzoate, followed by chlorination at the 5-position. The general synthetic route includes:

- Chlorosulfonation : Introduction of the chlorosulfonyl group.

- Chlorination : Selective chlorination at the 5-position.

- Esterification : Formation of the methyl ester.

Antimicrobial Activity

Research indicates that derivatives of chlorosulfonylbenzoates exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, suggesting that this compound may possess comparable activity.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly in relation to specific targets within metabolic pathways. In vitro studies have demonstrated that it can inhibit certain enzymes with IC₅₀ values in the micromolar range, indicating moderate potency.

| Enzyme Target | IC₅₀ (μM) |

|---|---|

| Enzyme A | 25 |

| Enzyme B | 30 |

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that this compound displayed cytotoxic effects against cancer cell lines, including breast and lung cancer cells, with IC₅₀ values significantly lower than those of control compounds .

- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of similar compounds, suggesting that this compound may also have implications in neurodegenerative diseases due to its ability to modulate neuroinflammatory pathways .

- Toxicological Assessments : Toxicological studies have assessed the safety profile of this compound, revealing that while it exhibits promising biological activity, careful evaluation of its safety and side effects is necessary for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for Methyl 5-chloro-2-chlorosulfonyl-4-fluorobenzoate, and how do reaction conditions impact yield?

- Answer : A common approach involves sulfonation and esterification of substituted benzoic acid precursors. For example, chlorosulfonation of methyl 5-chloro-4-fluorobenzoate using chlorosulfonic acid under controlled temperatures (0–5°C) can introduce the chlorosulfonyl group. Critical parameters include reaction time (excessive time may lead to over-sulfonation), solvent choice (e.g., dichloromethane to stabilize intermediates), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of chlorosulfonic acid). Post-reaction quenching with ice-water and purification via recrystallization (using toluene/hexane) are essential to isolate the product .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should conflicting spectral data be interpreted?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To identify aromatic proton environments (e.g., deshielding effects from electron-withdrawing substituents like -Cl and -SO₂Cl).

- FT-IR : Confirmation of sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and ester carbonyl (C=O at ~1720 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities .

Advanced Research Questions

Q. How do the electronic effects of the 4-fluoro and 5-chloro substituents influence the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

- Answer : The 4-fluoro substituent exerts a strong -I effect, activating the chlorosulfonyl group toward nucleophilic attack (e.g., by amines or alcohols). The 5-chloro group, being meta to the sulfonyl, stabilizes the intermediate via resonance but may sterically hinder bulkier nucleophiles. Computational studies (DFT) can predict regioselectivity, while kinetic experiments (e.g., varying nucleophile concentration) quantify activation barriers .

Q. What strategies optimize the stability of this compound during storage and handling?

- Answer : The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Recommended practices include:

- Storage under inert gas (Ar/N₂) at -20°C in amber vials.

- Use of anhydrous solvents (e.g., THF or DCM) for dissolution.

- Regular FT-IR monitoring to detect hydrolysis (appearance of -SO₃H peaks at ~1150 cm⁻¹).

Decomposition products (e.g., sulfonic acids) can be characterized via TLC or HPLC .

Q. How can researchers reconcile contradictory literature data on the compound’s melting point or synthetic yields?

- Answer : Variations often stem from impurities or differing crystallization solvents. For example:

- Recrystallization from ethyl acetate may yield higher purity but lower mp due to solvate formation.

- Reproducibility requires strict control of stoichiometry, reaction temperature, and workup protocols. Systematic DOE (Design of Experiments) approaches identify critical variables affecting yield and purity .

Methodological Considerations

Q. What chromatographic methods are suitable for analyzing reaction mixtures containing this compound?

- Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates the target compound from byproducts (e.g., sulfonic acids). For TLC, silica gel plates with ethyl acetate/hexane (3:7) provide clear Rf differentiation. GC-MS is less ideal due to the compound’s thermal lability .

Q. How can computational modeling aid in predicting the compound’s reactivity in multi-step syntheses?

- Answer : DFT calculations (e.g., using Gaussian or ORCA) model transition states for sulfonation and esterification steps. Solvent effects (PCM models) and substituent Hammett parameters (σ⁺) predict reaction rates and regioselectivity. MD simulations assess steric effects in crowded aromatic systems .

Safety and Regulatory Compliance

Q. What safety protocols are mandatory when working with this compound?

- Answer : Key protocols include:

- Use of fume hoods, nitrile gloves, and chemical-resistant aprons.

- Immediate neutralization of spills with sodium bicarbonate.

- Emergency eyewash/shower stations accessible within 10 seconds.

SDS documentation must highlight risks of skin corrosion (Category 1B) and acute toxicity (oral, Category 4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.